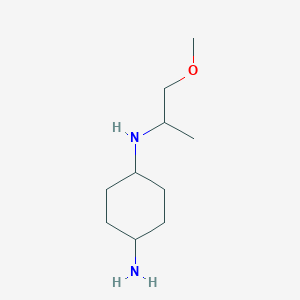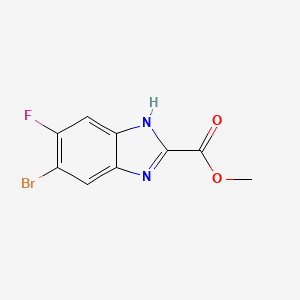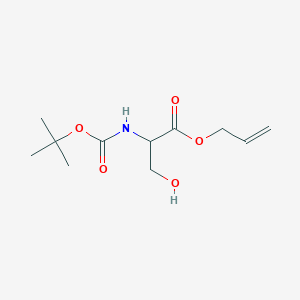
N-Boc-L-Serine Allyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-L-Serine Allyl Ester is a compound employed in peptide synthesis and organic synthesis. It acts as a protecting group for serine, shielding the amino acid from chemical reactions that may compromise its stability or functionality . Derived from L-serine, an essential amino acid found in proteins and peptides, this compound facilitates peptide ligation and cyclization, creating peptide structures containing unnatural amino acids and peptide conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Boc-L-Serine Allyl Ester can be synthesized through various methods. One common approach involves the amidation of N-Boc-protected amines under mild conditions. This method uses isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . Another method involves the use of allyl-carbamate (Alloc-carbamate), tert-butyl-carbamate (Boc-carbamate), and benzyl-carbamate (Cbz-carbamate) in organic synthetic processes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-L-Serine Allyl Ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used in peptide synthesis, where it acts as a protecting group for serine .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include isocyanates, Grignard reagents, and 2-chloropyridine . The reaction conditions are typically mild, ensuring that the protecting group remains intact during the synthesis process .
Major Products: The major products formed from reactions involving this compound include peptide structures containing unnatural amino acids, peptide conjugates, and non-peptide compounds such as small molecules, polymers, and bioconjugates .
Applications De Recherche Scientifique
N-Boc-L-Serine Allyl Ester has a wide range of scientific research applications. In chemistry, it is used in peptide synthesis and organic synthesis to create peptide structures containing unnatural amino acids and peptide conjugates . In biology, it facilitates peptide ligation and cyclization, which are essential for studying protein-protein interactions and enzyme functions . In medicine, it is used in the synthesis of therapeutic peptides and small molecules . In industry, it finds utility in the synthesis of non-peptide compounds, such as polymers and bioconjugates .
Mécanisme D'action
N-Boc-L-Serine Allyl Ester exerts its effects by acting as a protecting group for serine. This allows for the creation of complex peptide structures and conjugates, which can be used in various research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Boc-L-Serine Allyl Ester include N-Boc-L-Serine Methyl Ester, N-Boc-L-Serine Benzyl Ester, and N-Boc-L-Serine Ethyl Ester . These compounds also act as protecting groups for serine and are used in peptide synthesis and organic synthesis .
Uniqueness: This makes it particularly useful for creating complex peptide structures and conjugates, which are essential for various research and industrial applications .
Propriétés
IUPAC Name |
prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCJZSOZYIDKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
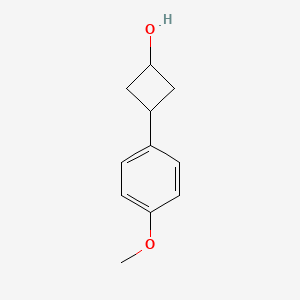
![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
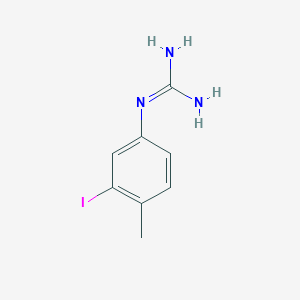
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
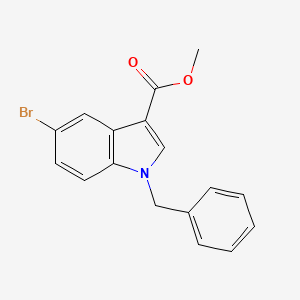
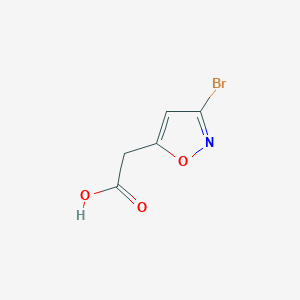
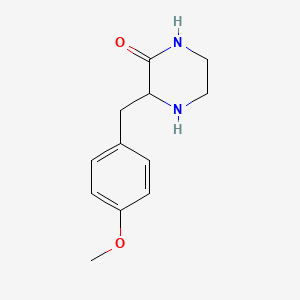

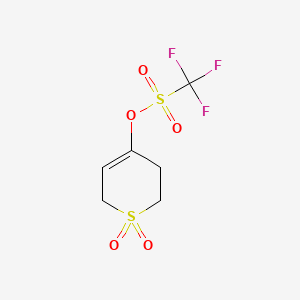
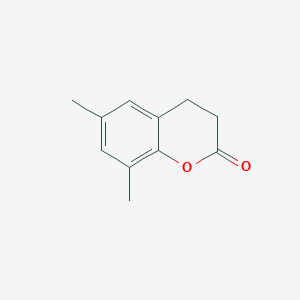
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
